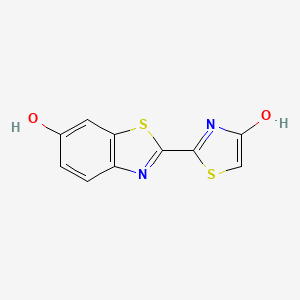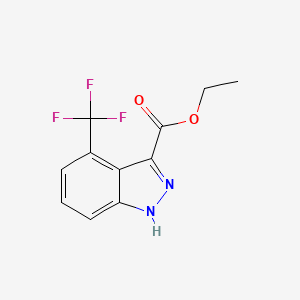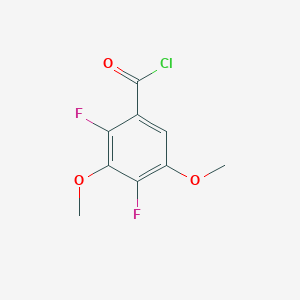
2,4-Difluoro-3,5-dimethoxybenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-3,5-dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H7ClF2O3. This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzoyl chloride core. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3,5-dimethoxybenzoyl chloride typically involves the chlorination of 2,4-Difluoro-3,5-dimethoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization.
化学反应分析
Types of Reactions: 2,4-Difluoro-3,5-dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 2,4-Difluoro-3,5-dimethoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2,4-Difluoro-3,5-dimethoxybenzoic acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
科学研究应用
2,4-Difluoro-3,5-dimethoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for studying enzyme inhibition and receptor binding.
Medicine: Utilized in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2,4-Difluoro-3,5-dimethoxybenzoyl chloride is primarily based on its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent modification or non-covalent interactions. The specific molecular targets and pathways involved depend on the nature of the derivative formed.
相似化合物的比较
- 2,4-Dichloro-5-fluorobenzoyl chloride
- 3,5-Dimethoxybenzoyl chloride
- 3,5-Difluorobenzoyl chloride
Comparison:
- 2,4-Dichloro-5-fluorobenzoyl chloride: Similar in structure but contains chlorine atoms instead of fluorine and methoxy groups. It is used in the synthesis of pharmaceuticals and agrochemicals.
- 3,5-Dimethoxybenzoyl chloride: Lacks the fluorine atoms, making it less reactive in certain nucleophilic substitution reactions. It is used in organic synthesis and as an intermediate in the preparation of various compounds.
- 3,5-Difluorobenzoyl chloride: Lacks the methoxy groups, which can affect its solubility and reactivity. It is used in the synthesis of pharmaceuticals and other fine chemicals.
2,4-Difluoro-3,5-dimethoxybenzoyl chloride stands out due to its unique combination of fluorine and methoxy substituents, which enhance its reactivity and versatility in organic synthesis.
属性
分子式 |
C9H7ClF2O3 |
|---|---|
分子量 |
236.60 g/mol |
IUPAC 名称 |
2,4-difluoro-3,5-dimethoxybenzoyl chloride |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-5-3-4(9(10)13)6(11)8(15-2)7(5)12/h3H,1-2H3 |
InChI 键 |
FASBSPHKXYQOJX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1)C(=O)Cl)F)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





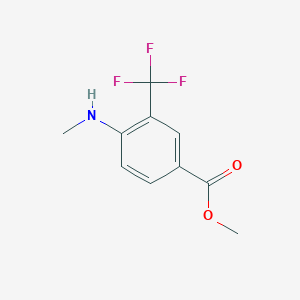
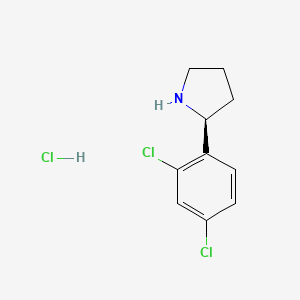
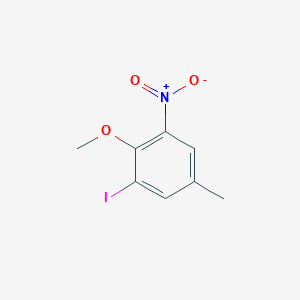
![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)

